2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester
CAS No.:
Cat. No.: VC13608983
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O5 |
|---|---|
| Molecular Weight | 160.12 g/mol |
| IUPAC Name | dimethyl (Z)-2-hydroxybut-2-enedioate |
| Standard InChI | InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3/b4-3- |
| Standard InChI Key | BAPVQDFPFGCSEC-ARJAWSKDSA-N |
| Isomeric SMILES | COC(=O)/C=C(/C(=O)OC)\O |
| SMILES | COC(=O)C=C(C(=O)OC)O |
| Canonical SMILES | COC(=O)C=C(C(=O)OC)O |
Introduction
Structural and Molecular Characteristics
Molecular Configuration
The compound’s IUPAC name, dimethyl (Z)-2-hydroxybut-2-enedioate, reflects its stereochemistry. The (Z)-configuration arises from the spatial arrangement of the hydroxyl and ester groups on the double bond, as evidenced by the isomeric SMILES notation . X-ray crystallography of analogous esters, such as dimethyl 2,5-dihydroxyhex-3-enedioate, confirms that such configurations favor planar geometries with intramolecular hydrogen bonding .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.12 g/mol | |
| Density | 1.2±0.1 g/cm³ (estimated) | |
| Boiling Point | 249.6±20.0 °C (estimated) | |
| LogP (Partition Coefficient) | -0.83 |
The low LogP value suggests moderate hydrophilicity, likely due to the hydroxyl and ester functionalities .
Synthesis and Preparation
Esterification of 2-Hydroxybutenedioic Acid
The primary synthesis route involves acid- or base-catalyzed esterification of 2-hydroxybutenedioic acid with methanol. Typical conditions include:
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Catalysts: Sulfuric acid or sodium methoxide
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Temperature: 60–80°C
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Solvent: Excess methanol or toluene
Yields depend on reaction time and catalyst loading, though specific optimization studies remain unpublished.
Metathesis-Based Approaches
Grubbs- and Hoveyda–Grubbs-type catalysts enable homo- and cross-metathesis of unsaturated esters . For example, methyl vinyl glycolate undergoes homo-metathesis to form dimethyl (E)-2,5-dihydroxyhex-3-enedioate in 93% yield under Hoveyda–Grubbs catalysis . While untested for 2-butenedioic acid derivatives, analogous reactions suggest potential pathways for dimerization or functionalization.
Applications and Biological Activity
Pharmaceutical Intermediates
Ester derivatives of hydroxy acids are precursors to antihypertensive agents and nonsteroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group in 2-butenedioic acid esters may facilitate chelation or hydrogen bonding in drug-receptor interactions, though in vivo studies are absent.
Polymer Chemistry
Unsaturated diesters serve as crosslinkers in polyester resins. The double bond in 2-butenedioic acid derivatives could enable photopolymerization or thermal curing, analogous to maleate esters .
Related Compounds and Comparative Analysis
Dimethyl Malate (Butanedioic Acid,2-Hydroxy-,1,4-Dimethyl Ester)
This saturated analogue (, MW 162.14 g/mol) shares functional groups but lacks the double bond . Key differences include:
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Boiling Point: 249.6°C vs. lower for unsaturated esters due to reduced intermolecular forces
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Reactivity: Susceptibility to oxidation and Michael addition in the unsaturated form
Methyl Vinyl Glycolate (MVG)
MVG (), a structural relative, undergoes Claisen rearrangements and metathesis to yield adipic acid precursors . Such transformations highlight the potential of 2-butenedioic acid esters in renewable chemical platforms.
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